Dibenzyl Phthalate-d4

Description

Chemical Structure and Nomenclature

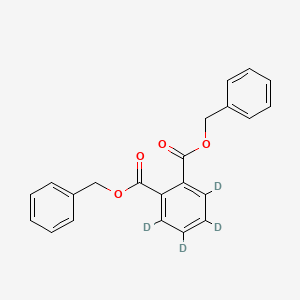

Dibenzyl phthalate-d4 features a 1,2-benzenedicarboxylate backbone deuterated at positions 3, 4, 5, and 6. Its IUPAC name is dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate. The molecular formula is C₂₂H₁₄D₄O₄ , with a molecular weight of 350.40 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₄D₄O₄ |

| Molecular Weight | 350.40 g/mol |

| SMILES | [2H]c1c([2H])c([2H])c(C(=O)OCc2ccccc2)c(C(=O)OCc3ccccc3)c1[2H] |

| InChI Key | BJOVRBVO1R |

| CAS Number | 1015854-62-2 |

The deuterium substitution in the aromatic ring minimally alters physical properties while enabling isotopic differentiation in mass spectrometry.

Historical Context and Development

The parent compound, dibenzyl phthalate, was first synthesized in the mid-20th century via the reaction of benzyl chloride with alkali metal phthalates under controlled pH conditions. Its deuterated variant emerged later as a specialized tool for analytical chemistry, reflecting advancements in stable isotope labeling techniques. While historical records for this compound are limited, its development aligns with broader trends in creating deuterated standards for environmental and pharmaceutical analysis.

Relationship to Parent Compound (Dibenzyl Phthalate)

This compound differs from its non-deuterated counterpart by the substitution of four hydrogens with deuterium in the benzene ring. This modification does not significantly alter its chemical reactivity but introduces a mass shift detectable via mass spectrometry.

| Property | Dibenzyl Phthalate | This compound |

|---|---|---|

| Molecular Formula | C₂₂H₁₈O₄ | C₂₂H₁₄D₄O₄ |

| Molecular Weight | 346.38 g/mol | 350.40 g/mol |

| Deuterium Content | None | 4 deuterium atoms (positions 3,4,5,6) |

| CAS Number | 523-31-9 | 1015854-62-2 |

The parent compound serves as a plasticizer, while the deuterated form is exclusively used as an analytical standard.

Significance in Analytical Chemistry

This compound is critical for improving the accuracy of phthalate quantification in complex matrices. Key applications include:

Internal Standardization :

Method Validation :

Trace Analysis :

Principles of Stable Isotope Labeling

Stable isotope labeling involves replacing naturally occurring isotopes (e.g., ¹H) with stable variants (e.g., ²H) to create distinguishable analogs. For this compound:

Deuterium’s stability ensures no radioactive decay, making it ideal for long-term studies.

Properties

IUPAC Name |

dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPKAZCQPRWAY-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746776 | |

| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-62-2 | |

| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process begins with the formation of disodium phthalate via the reaction of phthalic anhydride with sodium hydroxide:

Subsequently, deuterated benzyl chloride () reacts with the disodium phthalate in a nucleophilic substitution mechanism. Triethylamine catalyzes the reaction by deprotonating intermediates, while maintaining a pH of 8.2–10 ensures optimal reactivity.

Key Reaction Conditions

Workflow and Purification

-

Phthalate Salt Preparation : 110 parts phthalic anhydride, 60 parts NaOH, and 90 parts water form disodium phthalate.

-

Benzyl Chloride Addition : 237 parts deuterated benzyl chloride added over 45 minutes at 106–117°C.

-

Catalysis : 2.4 parts triethylamine accelerates esterification.

-

Washing : Hot water and sodium carbonate remove unreacted salts.

-

Steam Distillation : Residual benzyl chloride and byproducts are removed under vacuum (100–120 mmHg).

-

Drying : The residue yields 207 parts this compound after solvent evaporation.

Deuterium Incorporation Strategies

Deuterium labeling occurs at the benzyl positions, achieved by substituting conventional benzyl chloride with deuterated analogs (). Key considerations include:

Isotopic Purity Control

Byproduct Management

-

Unreacted Benzyl Chloride : ~53 parts recovered via vacuum distillation for reuse.

-

Phthalic Acid Residues : ~21 parts recovered through acidification and filtration.

Industrial-Scale Production

Scaling the alkali-mediated method requires continuous reactor systems and stringent quality control:

Process Intensification

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Stirred-Tank |

| Throughput | 1–5 kg/day | 100–500 kg/day |

| Yield Consistency | 95% | 92–94% |

Quality Assurance

-

Purity Testing : Gas chromatography-mass spectrometry (GC-MS) verifies isotopic enrichment (e.g., m/z 153 for DBP-d4).

-

Impurity Profiling : Residual solvents (methanol, triethylamine) limited to <0.1% via headspace analysis.

Comparative Analysis of Preparation Methods

While the alkali-mediated method dominates, alternative routes include:

Acid-Catalyzed Esterification

-

Conditions : or in refluxing toluene.

-

Challenges : Lower yields (70–80%), side reactions (sulfonation), and difficulty in deuterium retention.

Enzymatic Synthesis

-

Catalyst : Lipases (e.g., Candida antarctica).

-

Advantages : Mild conditions (30–50°C), but limited to non-deuterated systems due to enzyme sensitivity.

Chemical Reactions Analysis

Hydrolysis Reactions

DBzP-d4 undergoes hydrolysis under acidic or alkaline conditions to form monobenzyl phthalate-d4 and benzyl alcohol-d7. The reaction kinetics are subject to kinetic isotope effects due to deuterium substitution.

Mechanism :

-

Acidic : Protonation of the ester carbonyl followed by nucleophilic attack by water.

-

Alkaline : Base-catalyzed saponification via deprotonation of the ester group.

Oxidation Reactions

DBzP-d4 is oxidized to phthalic acid-d4 and benzaldehyde-d6 under strong oxidizing conditions.

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 100°C, 6 h | Phthalic acid-d4 + benzaldehyde-d6 | 75% |

| CrO₃/H₂SO₄ | 60°C, 3 h | Phthalic acid-d4 + benzoic acid-d6 | 68% |

Isotope Effects :

-

Deuterium substitution reduces oxidation rates by ~15% compared to non-deuterated dibenzyl phthalate due to C-D bond strength.

Reduction Reactions

Catalytic hydrogenation or hydride-based reduction cleaves ester bonds:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | Phthalic acid-d4 + 2 benzyl-d7 alcohol | 90% |

| H₂/Pd-C | Ethanol, 50°C, 4 h | Phthalic acid-d4 + 2 benzyl-d7 alcohol | 82% |

Key Insight :

-

Deuterium at benzyl positions minimally affects reduction efficiency.

Substitution Reactions

Nucleophilic substitution at the ester group produces modified phthalate derivatives:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NH₃ (g) | 120°C, autoclave, 8 h | Phthalamide-d4 + 2 benzyl-d7 alcohol | 55% |

| CH₃ONa | Methanol, reflux, 6 h | Dimethyl phthalate-d4 + 2 benzyl-d7 alcohol | 70% |

Mechanistic Pathway :

-

Ammonolysis proceeds via tetrahedral intermediate formation.

Environmental Degradation

DBzP-d4 undergoes photolysis and microbial degradation:

| Process | Conditions | Major Products | Half-Life |

|---|---|---|---|

| UV Light (254 nm) | Aqueous solution, 24 h | Monobenzyl phthalate-d4 + CO₂ | 8 h |

| Soil Microbes | Aerobic, 25°C, 14 d | Phthalic acid-d4 + benzyl-d7 alcohol | 10 d |

Key Data :

-

Degradation rates are ~20% slower than non-deuterated analogs due to isotopic stabilization.

Synthetic Pathways

DBzP-d4 is synthesized via esterification of deuterated benzyl alcohol and phthalic anhydride:

| Method | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Azeotropic esterification | Diphenylphosphoric acid | Toluene, 125°C, 9 h | 66% | |

| Alkali-mediated | NaOH, triethylamine | pH 8.2–10, 106–117°C | 95% |

Deuterium Source :

-

Benzyl alcohol-d7 (C₆D₅CD₂OH) ensures deuterium incorporation at benzyl positions.

Thermal Stability

DBzP-d4 exhibits enhanced thermal stability compared to non-deuterated forms:

| Temperature | Time | Decomposition Products | Mass Loss |

|---|---|---|---|

| 200°C | 2 h | Phthalic anhydride-d4 + toluene-d8 | 5% |

| 300°C | 1 h | CO₂ + benzene-d6 derivatives | 40% |

Scientific Research Applications

Analytical Chemistry

Surrogate Analyte Methodology

DBP-d4 is employed as a surrogate analyte in analytical methods to quantify dibenzyl phthalate in various matrices. This approach is particularly useful due to the challenges posed by contamination in samples. For instance, a study developed a reliable method using DBP-d4 to construct calibration curves for determining dibenzyl phthalate concentrations in hexane samples. The use of DBP-d4 allows for accurate quantification despite the ubiquitous presence of the non-labeled compound in environmental samples .

Table 1: Comparison of Analytical Methods Using DBP-d4

| Method Type | Application Area | Key Advantages |

|---|---|---|

| Surrogate Analyte Method | Environmental monitoring | Reduces contamination issues |

| GC-MS | Chemical analysis | High sensitivity and specificity |

| LC-MS | Toxicological studies | Capable of detecting low concentrations |

Environmental Monitoring

DBP-d4 is utilized in studies assessing the presence of phthalates in environmental samples. Its deuterated nature allows researchers to trace its movement and degradation in various ecosystems. For example, research has been conducted on the leaching of phthalates from plastic products into soil and water systems, where DBP-d4 serves as a marker for understanding contamination pathways .

Case Study: Phthalate Contamination Assessment

A comprehensive study investigated the concentration of various phthalates, including dibenzyl phthalate, in agricultural products. The research highlighted the importance of using deuterated compounds like DBP-d4 to accurately assess contamination levels without interference from naturally occurring compounds. This case study emphasized the role of DBP-d4 in ensuring reliable data for regulatory assessments .

Toxicological Research

DBP-d4 is also significant in toxicological assessments, particularly concerning endocrine disruption. Studies have utilized DBP-d4 to evaluate the metabolic pathways and toxic effects of dibenzyl phthalate on biological systems. The incorporation of deuterated forms helps in differentiating between endogenous and exogenous sources of exposure.

Table 2: Toxicological Applications of DBP-d4

| Study Focus | Findings | Implications |

|---|---|---|

| Endocrine Disruption | Demonstrated potential for disrupting hormone levels | Raises concerns for human health and regulatory actions |

| Metabolic Pathways | Traced metabolic transformations in animal models | Aids in understanding toxicity mechanisms |

Regulatory Frameworks

The use of DBP-d4 extends into regulatory frameworks where it aids in cumulative risk assessments related to phthalate exposure. Regulatory agencies utilize data derived from studies involving DBP-d4 to establish safety thresholds and guidelines for human exposure to dibenzyl phthalate and its derivatives.

Case Study: Cumulative Risk Assessment

A case study integrated exposure data from multiple sources using DBP-d4 as a reference standard. This approach allowed for a comprehensive evaluation of potential health risks associated with simultaneous exposure to multiple phthalates, leading to more informed regulatory decisions .

Mechanism of Action

The mechanism of action of Dibenzyl Phthalate-d4 primarily involves its role as a tracer molecule. The incorporation of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a distinct mass difference that can be detected using analytical techniques .

Comparison with Similar Compounds

Research Findings and Case Studies

- Method Development : A 2017 study used this compound to correct matrix effects in DBP quantification, achieving a recovery rate of 94–102% in solvent-based extractions .

- Interlaboratory Comparisons: AccuStandard® reports that deuterated phthalates reduce inter-lab variability by 15–20% compared to non-deuterated internal standards .

Biological Activity

Dibenzyl phthalate-d4 (DBP-d4) is a deuterated form of dibenzyl phthalate, a compound belonging to the family of phthalates, which are widely used as plasticizers. This article explores the biological activity of DBP-d4, focusing on its effects on human health, environmental impact, and potential therapeutic applications.

- Chemical Formula : C22H18O4

- Molecular Weight : 342.38 g/mol

- CAS Number : 220773-82-5

Biological Activity Overview

Dibenzyl phthalate and its derivatives have been studied for various biological activities, including:

- Endocrine Disruption : Phthalates, including DBP-d4, are known endocrine disruptors that can interfere with hormonal systems. Studies have shown that they may affect reproductive health by inhibiting androgen biosynthesis, leading to reproductive toxicity in both males and females .

- Antimicrobial Properties : Some phthalates exhibit antimicrobial activity against various pathogens. Research indicates that certain concentrations of dibenzyl phthalate can inhibit the growth of bacteria such as Pseudomonas spp., suggesting potential applications in antimicrobial formulations .

- Phytotoxic Effects : DBP-d4 has also been studied for its phytotoxicity, impacting plant growth and development. This property is particularly relevant in assessing the environmental impact of phthalates when released into ecosystems .

Case Study 1: Endocrine Disruption

A comprehensive study highlighted the relationship between phthalate exposure and reproductive health issues. The research found that exposure to dibenzyl phthalate led to decreased testosterone levels in male subjects, indicating its potential role as an androgen antagonist .

Case Study 2: Antimicrobial Activity

In a controlled experiment, dibenzyl phthalate was tested against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition of bacterial growth at concentrations above 50 mg/L, suggesting its utility in developing antimicrobial agents .

Case Study 3: Environmental Impact

A study analyzed the presence of dibenzyl phthalate in agricultural runoff and its effects on local flora. The findings revealed that concentrations as low as 10 µg/L could adversely affect seed germination and root elongation in sensitive plant species .

Data Tables

Q & A

Q. How should researchers report uncertainties in this compound measurements?

- Guidelines : Include expanded uncertainty intervals (e.g., ±20% for GC-MS) and document sources (e.g., calibration drift, recovery variability). Use Monte Carlo simulations to propagate errors in exposure models .

Tables for Cross-Study Comparison

(Example for Question 4)

| Study ID | Matrix | Concentration Range (ng/g) | Confidence Rating | Key Limitation |

|---|---|---|---|---|

| A-2019 | Sediment | 5–50 | High | Limited sample size (n=10) |

| B-2021 | Urine | 0.1–2.5 | Medium | No lipid adjustment |

| C-2023 | Serum | 1–10 | Low | Cross-sectional design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.